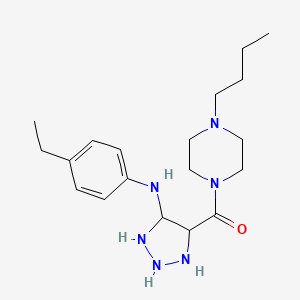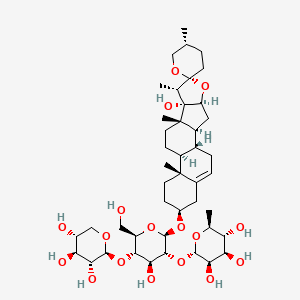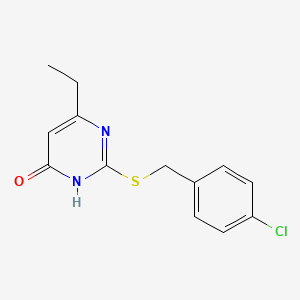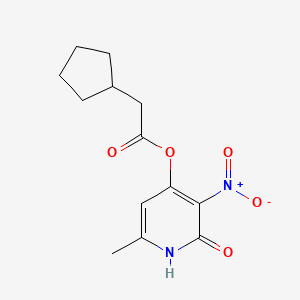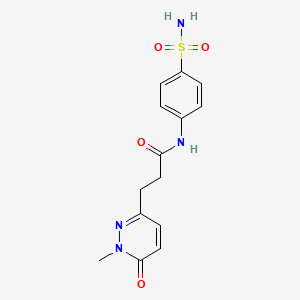![molecular formula C22H18ClFO2S B2633809 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one CAS No. 303091-31-8](/img/structure/B2633809.png)
3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one, also known as 4-Chloro-4-fluoro-3-methoxybenzenesulfonyl-1-propene, is a novel compound that has recently been gaining attention in the scientific community due to its potential applications in research and development. This compound has been used in the synthesis of various compounds, such as derivatives of benzene, and has been studied for its potential applications in drug research, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
1. Molecular Structure, FT-IR, and Hyperpolarizability Analysis
The compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a similar derivative, was synthesized and analyzed using various spectroscopic techniques. The study determined the molecular structure, vibrational wavenumbers, and first-order hyperpolarizability, indicating the compound's potential application in nonlinear optics. The study also provided insights into the molecule's stability through NBO analysis and identified electron density transfer within the molecular structure through HOMO-LUMO transition analysis. The negative charge was observed to cover the CO group, and the positive region was over the phenyl rings in the MEP analysis (Najiya et al., 2014).
Crystal Structures and Hirshfeld Surface Studies
2. Synthesis and Crystal Structures of Chalcone Derivatives
The study conducted synthesis and characterization of chalcone derivatives similar to the compound , revealing their crystal structures and stabilizing interactions. The intra-molecular hydrogen bond C-H⋯O and weak intermolecular interactions like C-O⋯π and C-F⋯π were observed, contributing to the stability of the crystal structure. The Hirshfeld surfaces analysis provided quantification of these interactions, highlighting the compound's potential in designing materials with specific intermolecular interactions (Salian et al., 2018).
Synthesis and Antimicrobial Activity
3. Synthesis and Antimicrobial Activity of Triazole Derivatives
Novel compounds containing the core structure of interest were synthesized, and their antimicrobial activity was evaluated. This indicates the potential use of such compounds in developing new antimicrobial agents, with their structures confirmed by various spectroscopic techniques (Nagamani et al., 2018).
Spectroscopic and Quantum Chemical Analysis
4. Spectroscopic and Quantum Chemical Calculations
The bioactive molecule containing a similar structure was analyzed using quantum chemical methods and vibrational spectral techniques. The study included analysis of the biological functions like antimicrobial activity and molecular docking to understand interactions with different proteins. The characterization provided insights into the non-covalent interactions, molecular orbital analysis, and local reactivity properties, indicating the potential applications in pharmaceuticals and material sciences (Viji et al., 2020).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFO2S/c1-26-19-10-4-15(5-11-19)21(25)14-22(16-2-6-17(23)7-3-16)27-20-12-8-18(24)9-13-20/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMGWSRFYXIWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


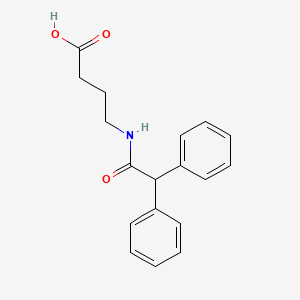

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2633731.png)
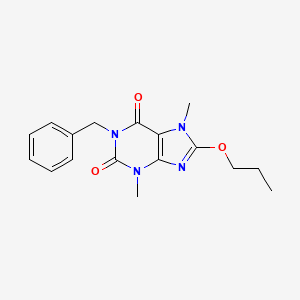
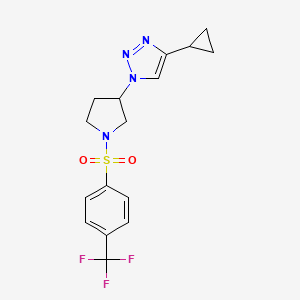
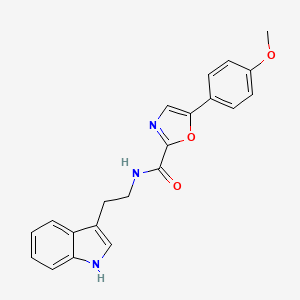
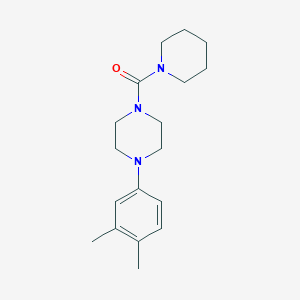
![6-bromo-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2633741.png)
